2-cyano-4'-thiomorpholinomethyl benzophenone
Description
2-Cyano-4'-thiomorpholinomethyl benzophenone (CAS: 898782-40-6) is a benzophenone derivative featuring a cyano (-CN) group at the 2-position and a thiomorpholinomethyl (-CH₂-thiomorpholine) substituent at the 4'-position of the benzophenone scaffold.
The compound’s structure is characterized by its InChIKey: UZMQNADVVBQFRH-UHFFFAOYSA-N . Safety data sheets (SDS) for its structural analog, 4-cyano-4'-thiomorpholinomethyl benzophenone (CAS: 898782-46-2), highlight standard handling precautions, though toxicological data remain unverified .
Properties
IUPAC Name |
2-[4-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c20-13-17-3-1-2-4-18(17)19(22)16-7-5-15(6-8-16)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMQNADVVBQFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642903 | |
| Record name | 2-{4-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-40-6 | |
| Record name | 2-[4-(4-Thiomorpholinylmethyl)benzoyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{4-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4’-thiomorpholinomethylbenzophenone involves several steps. One common method includes the reaction of 4’-methylbenzophenone with thiomorpholine and cyanide under controlled conditions. The reaction typically requires a solvent such as toluene or tetrahydrofuran and a catalyst like palladium to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions in reactors with precise temperature and pressure control. The process may include bromination, followed by coupling reactions and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-Cyano-4’-thiomorpholinomethylbenzophenone is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Applied in the production of polymers, coatings, and other industrial materials .
Mechanism of Action
The mechanism of action of 2-Cyano-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting cellular processes and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Thiomorpholine vs. This may enhance lipid solubility or alter binding affinity in biological systems.
- Positional Isomerism (2- vs. 4-Cyano): The 2-cyano substitution in benzophenone derivatives could sterically hinder interactions compared to 4-cyano analogs, affecting reactivity or molecular packing in crystalline forms .
Functional and Application Comparisons
- Its discontinuation suggests niche or unresolved utility .
- Safety Profiles: Unlike thiophene fentanyl hydrochloride, which carries significant toxicological risks , benzophenone derivatives like this compound lack explicit hazard data, though caution is advised pending further studies .
Biological Activity
2-Cyano-4'-thiomorpholinomethyl benzophenone (CTMB) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of CTMB, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
CTMB features a benzophenone core with a cyano group and a thiomorpholine moiety, which contributes to its distinctive reactivity and biological interactions. The presence of the cyano group enhances its electrophilic character, allowing it to participate in various biochemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2OS |
| Molecular Weight | 302.40 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Cyano, thiomorpholine |
CTMB's biological activity is primarily attributed to its interactions with specific molecular targets within cells. The compound may act as an inhibitor or modulator of various enzymes and receptors involved in critical biological pathways. Research indicates that CTMB can influence:
- Signal Transduction Pathways : By modulating receptor activity, CTMB can impact cellular signaling cascades.
- Enzyme Inhibition : The compound may inhibit enzymes that play roles in inflammation and cancer progression.
Antimicrobial Activity
Studies have demonstrated that CTMB exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anticancer Properties
Preliminary research indicates that CTMB possesses anticancer activity. In vitro studies have demonstrated that CTMB can induce apoptosis in cancer cell lines, potentially through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Anti-inflammatory Effects
CTMB has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could make it beneficial for treating inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of CTMB against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that CTMB had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential for therapeutic use in infections . -
Anticancer Activity
In a recent investigation involving human breast cancer cell lines, CTMB was found to significantly reduce cell viability with IC50 values ranging from 5 to 15 µM. The study reported that CTMB induced apoptosis via ROS-mediated pathways . -
Anti-inflammatory Mechanisms
Research focusing on inflammatory models showed that CTMB reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism through which CTMB could mitigate inflammatory responses .
Discussion
The unique combination of functional groups in CTMB contributes to its diverse biological activities. Its ability to interact with multiple biological targets makes it a promising candidate for further pharmacological development. Future research should focus on elucidating the precise mechanisms underlying its effects and exploring potential therapeutic applications in infectious diseases, cancer treatment, and inflammation management.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
